Val-gly
Overview
Description
Val-Gly is a dipeptide formed from L-valine and glycine residues . It’s known to play a role as a metabolite and a Bronsted base . It’s also found in fermented shrimp paste condiments .
Molecular Structure Analysis
Val-Gly has a molecular formula of C7H14N2O3 . It’s a structural derivative of L-valine and glycine .
Scientific Research Applications
Enzymatic Synthesis Applications
Valyl-glycine (Val-Gly) has significant applications in enzymatic synthesis. For instance, it is used as a synthetic substrate for γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly), which has a distinct “kokumi” taste. Researchers have explored efficient enzymatic synthesis methods for Val-Gly using L-amino acid esterase (LAE) from various microorganisms, such as Elizabethkingia sp. TT1. This process involves the reaction of valine methylester with glycine, and the synthesized Val-Gly exhibits strong taste properties (Tanaka et al., 2017).
Antiviral Applications
Val-Gly has been incorporated into dipeptide prodrugs of antiviral agents like ganciclovir (GCV). These prodrugs, such as Val-Val-GCV and Val-Gly-GCV, demonstrate enhanced aqueous stability and increased potency against viruses like human cytomegalovirus (HCMV) and herpes simplex viruses (HSV-1 and HSV-2). The prodrugs show no increase in cytotoxicity compared to the parent drug GCV, highlighting their potential for therapeutic applications in viral infections (Patel et al., 2005).
Ocular Pharmacology
In ocular pharmacology, Val-Gly-based prodrugs have been studied for their potential in treating ocular diseases. Prodrugs like Gly-Val-GCV show high enzymatic stability and affinity towards retinal oligopeptide transport systems. These properties make them promising candidates for the treatment of ocular cytomegalovirus infections following episcleral administration (Kansara et al., 2007).
Nutritional and Health Benefits
Val-Gly-containing peptides derived from marine sources, such as cuttlefish muscle protein hydrolysates, have shown ACE inhibitory activities and potential antihypertensive effects. These peptides may offer therapeutic benefits in the management of hypertension and related diseases. One such peptide, Val-Glu-Leu-Tyr-Pro, demonstrated significant systolic blood pressure reduction in spontaneously hypertensive rats, indicating its potential as a nutraceutical ingredient (Balti et al., 2015).
Biomedical Material Development
Val-Gly sequences are also found in elastin-like polymers used for drug delivery systems. For example, the sequence Val-Val-Pro-Gln in elastin is synthesized for its potential in controlling matrix metabolism during tissue breakdown and remodeling. These small peptides may play a critical role in the development of biomedical materials (Spezzacatena et al., 2005).
properties
IUPAC Name |
2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUPEELXVYPCPG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879006 | |
Record name | Glycine, N-DL-valyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Val-gly | |
CAS RN |
686-43-1, 14297-28-0 | |
Record name | L-Valylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-DL-valyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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